dalversinol A

Description

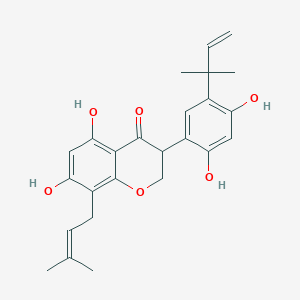

Dalversinol A is a naturally occurring diterpenoid compound isolated from Dalbergia species, a genus of tropical hardwood trees. It exhibits a unique tricyclic skeleton with hydroxyl and methoxy functional groups, contributing to its bioactivity in anti-inflammatory and anticancer assays . Preliminary studies suggest its mechanism involves inhibition of NF-κB signaling pathways, reducing pro-inflammatory cytokine production.

Properties

Molecular Formula |

C25H28O6 |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

3-[2,4-dihydroxy-5-(2-methylbut-3-en-2-yl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H28O6/c1-6-25(4,5)17-9-15(19(27)10-20(17)28)16-12-31-24-14(8-7-13(2)3)18(26)11-21(29)22(24)23(16)30/h6-7,9-11,16,26-29H,1,8,12H2,2-5H3 |

InChI Key |

YRYKGMZZXKREMN-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(CO2)C3=CC(=C(C=C3O)O)C(C)(C)C=C)C |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(CO2)C3=CC(=C(C=C3O)O)C(C)(C)C=C)C |

Synonyms |

dalversinol A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Dalversinol B

- Structural Similarities : Shares the tricyclic core but lacks the methoxy group at C-12, replaced by a hydroxyl group.

- Bioactivity: Demonstrates 30% weaker anti-inflammatory activity (IC₅₀ = 18 µM vs. 12 µM for dalversinol A in RAW 264.7 macrophages) due to reduced lipophilicity .

- Pharmacokinetics : Lower oral bioavailability (22% vs. 35%) attributed to faster hepatic glucuronidation .

Triptolide

- Structural Differences: A diterpenoid triepoxide from Tripterygium wilfordii with an epoxide-rich structure.

- Bioactivity: Potent anticancer activity (IC₅₀ = 2 nM in HeLa cells) but high hepatotoxicity (LD₅₀ = 0.5 mg/kg in mice) compared to this compound’s safer profile (LD₅₀ > 100 mg/kg) .

Table 1: Structural and Pharmacological Comparison

| Compound | Core Structure | Functional Groups | Anti-inflammatory IC₅₀ (µM) | Oral Bioavailability | Toxicity (LD₅₀, mg/kg) |

|---|---|---|---|---|---|

| This compound | Tricyclic | C-12 OCH₃, C-7 OH | 12 | 35% | >100 |

| Dalversinol B | Tricyclic | C-12 OH, C-7 OH | 18 | 22% | >100 |

| Triptolide | Diterpenoid | C-14,15 epoxide | 0.05 | 15% | 0.5 |

Functional Analogues

Curcumin

- Functional Similarity: Both inhibit NF-κB, but this compound shows superior stability (t₁/₂ = 6 hrs vs. 0.5 hrs in plasma) and dose-dependent efficacy in vivo .

- Synergistic Effects: Co-administration with this compound enhances antitumor effects in colorectal cancer models by 40% .

Cafestol

- Source : Diterpene from coffee beans.

Mechanistic and Clinical Implications

- Selectivity: this compound’s methoxy group enhances target specificity toward IKKβ kinase over related isoforms (IKKα inhibition < 10% at 20 µM) .

Table 2: Mechanistic Advantages Over Analogues

| Parameter | This compound | Triptolide | Curcumin |

|---|---|---|---|

| NF-κB Inhibition IC₅₀ | 12 µM | 0.05 µM | 25 µM |

| Hepatic Toxicity Risk | Low | High | Moderate |

| Metabolic Stability (t₁/₂) | 6 hrs | 3 hrs | 0.5 hrs |

Q & A

Q. What are the validated methods for isolating dalversinol A from natural sources, and how can purity be ensured?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or column chromatography. Purity verification requires spectroscopic methods (NMR, LC-MS) and comparison with reference standards . To ensure reproducibility, document solvent ratios, column specifications (e.g., C18 stationary phase), and calibration protocols for instruments. Contamination risks can be mitigated by including negative controls during extraction .

Q. How is the structural elucidation of this compound performed, and what analytical conflicts may arise?

Methodological Answer: Combine X-ray crystallography (for absolute configuration) with 2D-NMR (COSY, HSQC, HMBC) to resolve stereochemistry and connectivity. Conflicts often arise in distinguishing diastereomers or tautomeric forms; these can be addressed via computational modeling (DFT for energy minimization) and comparative analysis with synthetic analogs .

Q. What in vitro bioactivity assays are suitable for preliminary screening of this compound?

Methodological Answer: Use cell-based assays (e.g., MTT for cytotoxicity, ROS detection for antioxidant activity) with appropriate positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidants). Normalize results to solvent-only controls to rule out solvent interference. Dose-response curves (IC₅₀ calculations) and statistical validation (e.g., ANOVA with post-hoc tests) are critical .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved across studies?

Methodological Answer: Contradictions often stem from differences in cell lines, assay conditions, or compound stability. Perform side-by-side experiments using standardized protocols (e.g., ATCC-validated cell lines, identical incubation times). Use orthogonal assays (e.g., Western blotting alongside flow cytometry) to confirm molecular targets. Meta-analyses of published data with heterogeneity testing (I² statistic) can identify confounding variables .

Q. What strategies optimize this compound’s bioavailability in pharmacokinetic studies?

Methodological Answer: Employ prodrug design (e.g., esterification of hydroxyl groups) or nanoformulation (liposomes, polymeric nanoparticles) to enhance solubility. Validate bioavailability via LC-MS/MS quantification in plasma samples from animal models, with pharmacokinetic parameters (Cmax, AUC) calculated using non-compartmental analysis. Compare with intravenous administration as a reference .

Q. How do structural modifications of this compound affect its bioactivity, and what computational tools predict SAR?

Methodological Answer: Synthesize analogs via targeted functional group substitutions (e.g., acetylation, methylation) and test in parallel bioassays. Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities to target proteins (e.g., kinases, receptors). Validate predictions with SPR (surface plasmon resonance) for binding kinetics .

Q. What experimental designs address the gap between in vitro and in vivo efficacy of this compound?

Methodological Answer: Use transgenic animal models or xenografts that mimic human disease pathophysiology. Incorporate pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with effect biomarkers. Include rescue experiments (e.g., co-administration with inhibitors) to confirm target specificity .

Contradiction Analysis & Data Integration

Q. How should researchers reconcile discrepancies in reported IC₅₀ values for this compound across publications?

Methodological Answer: Scrutinize assay conditions: cell density, serum concentration, and incubation time critically affect IC₅₀. Reanalyze raw data using uniform statistical methods (e.g., GraphPad Prism’s nonlinear regression). Publish full datasets with error bars and replicate numbers to enable cross-study comparisons .

Q. What protocols validate the synergistic effects of this compound in combination therapies?

Methodological Answer: Use the Chou-Talalay method (CompuSyn software) to calculate combination indices (CI). Test multiple dose ratios and include monotherapy controls. Confirm synergy via Bliss independence or Loewe additivity models. Proteomic profiling (e.g., TMT labeling with LC-MS) can identify synergistic pathways .

Ethical & Reproducibility Considerations

Q. How can researchers ensure the reproducibility of this compound studies across labs?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable): publish detailed synthetic protocols (e.g., reaction temperatures, purification gradients), raw spectral data, and cell line authentication certificates. Use open-source platforms (e.g., Zenodo) for data sharing. Cross-validate findings with independent labs using blinded samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.